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Introduction: The Strategic Value of a Core
Heterocycle
Ethyl 1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound built upon the

imidazole scaffold. The imidazole ring is a privileged structure in medicinal chemistry,

appearing in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic

properties, ability to act as both a hydrogen bond donor and acceptor, and its typical pKa near

physiological pH make it a versatile component for modulating the physicochemical and

pharmacokinetic properties of drug candidates.[3][4] This guide provides a comprehensive

analysis of the core physicochemical properties of Ethyl 1-methyl-1H-imidazole-2-
carboxylate, offering field-proven insights and experimental frameworks crucial for its

application in drug discovery and development.
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A precise understanding of the molecule's fundamental identity is the foundation of all

subsequent characterization.

Core Identifiers
The essential identification parameters for Ethyl 1-methyl-1H-imidazole-2-carboxylate are

summarized below.

Property Value Source(s)

CAS Number 30148-21-1 [5]

Molecular Formula C₇H₁₀N₂O₂ [5][6]

Molecular Weight 154.17 g/mol [5][7]

IUPAC Name
ethyl 1-methylimidazole-2-

carboxylate
[6][8]

Synonyms

1-Methylimidazole-2-carboxylic

acid ethyl ester, 2-

(Ethoxycarbonyl)-1-methyl-1H-

imidazole

[7]

SMILES CCOC(=O)C1=NC=CN1C [8]

InChIKey
NOTZYDYZBOBDFE-

UHFFFAOYSA-N
[8]

Crystallographic and Structural Analysis
The three-dimensional arrangement of a molecule dictates its interaction with biological targets

and its solid-state behavior. A single-crystal X-ray study of Ethyl 1-methyl-1H-imidazole-2-
carboxylate reveals a nearly planar molecular conformation.[9] The carboxyethyl group

exhibits a slight twist of approximately 4.43° relative to the plane of the imidazole ring.[9] This

planarity has implications for crystal packing and potential π-stacking interactions, which can

influence solubility and stability. The carbonyl unit of the ester is oriented anti to the N-methyl

group, a conformational detail that can affect receptor docking and intermolecular interactions.

[9]
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Fundamental Physicochemical Properties
These intrinsic properties are critical for predicting the compound's behavior in both chemical

and biological systems.

Property Value
Significance in
Drug Development

Source(s)

Appearance
White to light yellow

powder or lump

Affects handling,

formulation, and

quality control.

[7]

Melting Point 41 - 48 °C

Indicator of purity and

lattice energy;

important for

formulation processes

like hot-melt extrusion.

[7]

Boiling Point 110 °C at 0.5 mmHg

Relevant for

purification

(distillation) and

assessing volatility.

[7]

Computed LogP

(XLogP3)
1.6

Predicts lipophilicity,

influencing membrane

permeability and

absorption.

[10]

Topological Polar

Surface Area
44.1 Å²

Correlates with

hydrogen bonding

potential and

permeability across

biological membranes.

[10]

Critical Parameters for Pharmaceutical Development
For a molecule to advance as a drug candidate, a deeper understanding of its behavior in

aqueous environments and as a solid is non-negotiable.
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Ionization Constant (pKa)
Causality & Importance: The pKa dictates the extent of a molecule's ionization at a given pH.

For Ethyl 1-methyl-1H-imidazole-2-carboxylate, the key ionizable center is the sp² nitrogen

(N-3) of the imidazole ring, which can accept a proton. This ionization state is paramount as it

governs solubility, absorption, distribution, and target binding.[3] The pKa of the parent

imidazole is approximately 7.1.[3] The N-1 methyl group is weakly electron-donating, which

would slightly increase basicity (raise pKa), while the C-2 ethyl carboxylate group is electron-

withdrawing, which would decrease basicity (lower pKa). The net effect suggests a pKa value

slightly lower than that of unsubstituted imidazole. While no experimental value is reported in

the surveyed literature, potentiometric studies on similar N-methylimidazole groups within

larger molecules have shown pKa values in the range of 6.3 to 7.2.[11]

Diagram: Protonation Equilibrium

The ionization state of the molecule is determined by the pH of the surrounding environment

relative to its pKa.

Neutral Form
(Favored at pH > pKa)

Protonated Form (Cationic)
(Favored at pH < pKa)

+ H⁺

- H⁺

Click to download full resolution via product page

Caption: Ionization equilibrium of the imidazole ring.

Self-Validating Protocol: Potentiometric pKa Determination

This method provides a definitive experimental pKa value.

Preparation: Prepare a 0.01 M solution of Ethyl 1-methyl-1H-imidazole-2-carboxylate in

deionized water. If solubility is limited, a co-solvent system (e.g., water-methanol) can be

used, and the apparent pKa extrapolated back to 0% co-solvent.

Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use a micro-

burette to add a standardized titrant (e.g., 0.1 M HCl) in small, precise increments.
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Data Collection: Record the pH of the solution after each addition of titrant. Stir the solution

continuously.

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at

the half-equivalence point. For higher accuracy, calculate the first and second derivatives of

the titration curve; the pKa is the pH where the second derivative is zero.[11]

System Validation: Perform a titration of a known standard, such as N-methylimidazole (pKa

≈ 7.2), to validate the experimental setup and methodology.[11]

Aqueous Solubility
Causality & Importance: Solubility is a critical determinant of a drug's bioavailability.[12] Poor

aqueous solubility is a major hurdle in drug development. This compound is described as

having low solubility in water but being more soluble in organic solvents, which is typical for a

small molecule with a crystalline structure and moderate lipophilicity.[7] Solubility will be pH-

dependent; due to the basicity of the imidazole ring, solubility is expected to increase

significantly at pH values below its pKa, where the cationic (protonated) form dominates.

Diagram: Thermodynamic Solubility Workflow

This workflow ensures the determination of the true equilibrium solubility, a critical parameter

for biopharmaceutical classification.
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Preparation
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Add excess solid compound
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(e.g., 24-48 hours)
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separate undissolved solid

Extract clear supernatant

Quantify concentration
(e.g., HPLC-UV)

Against calibration curve
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Caption: Workflow for Equilibrium Solubility Determination.

Self-Validating Protocol: Equilibrium "Shake-Flask" Solubility Determination

This is the gold-standard method for determining thermodynamic solubility for

Biopharmaceutics Classification System (BCS) purposes.[13]

Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH

1.2, 4.5, and 6.8).[13]
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Sample Preparation: Add an excess amount of the solid compound to vials containing a

known volume of each buffer. The goal is to create a saturated solution with a visible amount

of remaining solid.[14]

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature

(e.g., 37 ± 1 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is

reached.[13][14]

Phase Separation: After equilibration, allow the vials to stand to let solids settle. Alternatively,

centrifuge the samples to pellet the excess solid.[14]

Quantification: Carefully withdraw an aliquot of the clear supernatant. Filter it if necessary

(using a filter that does not bind the compound). Analyze the concentration of the dissolved

compound using a validated analytical method, such as HPLC-UV.[15]

System Validation: The continued presence of solid material at the end of the experiment

validates that equilibrium saturation was achieved.

Solid-State Properties: Polymorphism and
Hygroscopicity
Causality & Importance: The solid-state form of an active pharmaceutical ingredient (API) is not

static. Different crystal packing arrangements (polymorphs) can have different stabilities,

melting points, and, most critically, different solubilities and dissolution rates.[16][17] An

unstable polymorph can convert to a more stable, less soluble form during storage, potentially

rendering the drug product ineffective.[16] Furthermore, the tendency of a compound to absorb

atmospheric moisture (hygroscopicity) can lead to physical changes (e.g., deliquescence) and

chemical degradation.[18][19] Given that a crystal structure for Ethyl 1-methyl-1H-imidazole-
2-carboxylate has been solved, a polymorph screen is a necessary step to de-risk

development.[9][20]

Self-Validating Protocol: Polymorph and Hygroscopicity Screening

Polymorph Screen:

Objective: To discover as many crystalline forms as possible.[17]
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Methodology: Subject the compound to a wide range of crystallization conditions, including

different solvents, temperatures, and cooling rates. Techniques like slurry conversion,

solvent evaporation, and anti-solvent addition are employed.

Analysis: Characterize the resulting solids using techniques like X-Ray Powder Diffraction

(XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)

to identify unique forms.[17]

Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS):

Objective: To quantify water uptake as a function of relative humidity (RH).

Methodology: Place a small, accurately weighed sample in a DVS instrument. The

instrument exposes the sample to a programmed range of RH levels (e.g., 0% to 95% RH)

at a constant temperature, continuously measuring the change in mass.

Analysis: A plot of mass change versus RH reveals the hygroscopic nature of the material.

Significant water uptake or hysteresis between sorption and desorption cycles can indicate

potential physical instability.[19]

Conclusion
Ethyl 1-methyl-1H-imidazole-2-carboxylate presents a physicochemical profile characteristic

of a promising heterocyclic building block. Its moderate lipophilicity, solid-state nature, and,

most importantly, the presence of an ionizable imidazole ring provide clear handles for

modulating properties essential for drug development. The key to unlocking its potential lies in

the rigorous experimental determination of its pKa, solubility profile, and solid-state stability.

The protocols outlined in this guide provide a robust, self-validating framework for generating

the data necessary to make informed decisions, thereby mitigating risks and accelerating the

journey from a promising molecule to a potential therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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